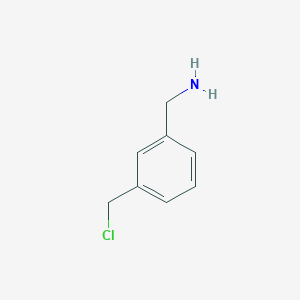

(3-(Chloromethyl)phenyl)methanamine

Description

(3-(Chloromethyl)phenyl)methanamine (CAS: 754974-17-9) is a benzylamine derivative featuring a chloromethyl (-CH₂Cl) substituent at the meta position of the phenyl ring. Its molecular formula is C₈H₁₀ClN, with a molecular weight of 155.62 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions due to the reactivity of the chloromethyl group. It is listed among benzyl chloride derivatives, which are critical for constructing complex molecules in pharmaceutical and materials science .

Properties

IUPAC Name |

[3-(chloromethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPJFYDPGGIGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CCl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Electrophilicity: The chloromethyl group in this compound enhances its reactivity in nucleophilic substitutions compared to non-halogenated analogs like (3-ethylphenyl)methanamine .

- Solubility : Methoxy-substituted derivatives (e.g., (3-chloro-4-methoxyphenyl)methanamine) exhibit improved aqueous solubility due to polar oxygen atoms, whereas ethyl or branched-chain analogs are more lipophilic .

- Bioactivity : Thiophene-based derivatives (e.g., (3-Chlorothiophen-2-yl)methanamine HCl) show distinct pharmacological profiles, likely due to the heteroaromatic system’s electronic effects .

Preparation Methods

Synthetic Route

The key synthetic method involves a one-step reaction between benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride, ferric chloride, aluminum trichloride, or stannic chloride. This method avoids the traditional multi-step oxidation of m-xylene and subsequent chlorination, which suffers from low selectivity, use of toxic chlorine gas, and formation of multiple chlorinated by-products.

Reaction Conditions and Catalysts

| Parameter | Range/Details | Notes |

|---|---|---|

| Starting materials | Benzoyl chloride, paraformaldehyde | Molar ratio catalyst:benzoyl chloride:paraformaldehyde = 0.05~0.5 : 1 : 1~1.5 |

| Catalysts | Zinc chloride (anhydrous), ferric chloride (anhydrous), aluminum trichloride (anhydrous), stannic chloride (anhydrous), stannous chloride (anhydrous), cupric chloride (anhydrous), manganous chloride (anhydrous) | Lewis acids essential for reaction; no reaction without catalyst |

| Solvents | Methylene dichloride, chloroform, tetracol phenixin (chlorinated solvents without oxygen, nitrogen, or sulfur atoms) | Solvents containing O, N, or S atoms inhibit reaction |

| Solvent amount | 5~10 times weight of benzoyl chloride | Ensures good solubility and reaction efficiency |

| Temperature | 20~70 °C | Typical reaction temperature range |

| Pressure | 0.1~0.5 MPa (nitrogen atmosphere) | Pressurization reduces reactant loss |

| Reaction time | 5~20 hours | Depends on catalyst and temperature |

Advantages of This Method

- Single-step synthesis simplifies process and control.

- Avoids use of hazardous chlorine gas, enhancing safety.

- High purity and yield of 3-chloromethyl benzoic acid (typically >85%).

- Low catalyst loading reduces metal contamination.

- Environmentally friendly with minimal waste and easy waste treatment.

Representative Experimental Data

| Embodiment | Solvent (mL) | Benzoyl Chloride (mol) | Paraformaldehyde (mol) | Catalyst (type & mol) | Temp (°C) | Pressure (MPa) | Time (h) | Product Purity (%) | Phenylformic Acid Impurity (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 100 Methylene dichloride | 0.1 | 0.15 | Zinc chloride 0.05 | 60-70 | 0.3 | 15 | 91.6 | 2.4 |

| 2 | 60 Chloroform | 0.1 | 0.10 | Ferric chloride 0.005 | 20-25 | 0.5 | 10 | 90.2 | 3.1 |

| 3 | 50 Tetracol phenixin | 0.1 | 0.12 | Aluminum trichloride 0.02 | 55-60 | 0.1 | 20 | 87.7 | 8.2 |

| 4 | 70 Chloroform | 0.1 | 0.13 | Stannous chloride 0.01 | 30-40 | 0.4 | 13 | 86.3 | 9.1 |

| 5 | 50 Methylene dichloride + 30 Chloroform | 0.1 | 0.11 | Stannic chloride 0.03 | 45-55 | 0.2 | 16 | Data incomplete | Data incomplete |

Reaction Mechanism Insight

The reaction proceeds via electrophilic substitution where the Lewis acid activates benzoyl chloride, facilitating the reaction with paraformaldehyde to introduce the chloromethyl group at the meta position relative to the carboxyl group. The process avoids over-chlorination and formation of dichloromethyl or trichloromethyl by-products, which are common in traditional chlorination methods.

Conversion to (3-(Chloromethyl)phenyl)methanamine

While the primary literature focuses on the preparation of 3-chloromethyl benzoic acid, the amination step to produce this compound typically involves:

- Reduction of the carboxylic acid group to the corresponding aldehyde or alcohol intermediate.

- Subsequent amination via reductive amination or nucleophilic substitution using ammonia or amine sources under controlled conditions.

Specific protocols vary depending on desired purity and scale, but the quality of the 3-chloromethyl benzoic acid intermediate directly influences the efficiency and yield of the amination step.

Comparative Analysis of Preparation Methods

| Feature | Traditional m-Xylene Oxidation + Chlorination | One-step Benzoyl Chloride + Paraformaldehyde (Lewis Acid Catalysis) |

|---|---|---|

| Number of steps | Multiple | Single step |

| Use of hazardous reagents | Chlorine gas (toxic, hazardous) | Avoids chlorine gas |

| Selectivity and purity | Low (multiple by-products) | High (purity >85%, low impurities) |

| Catalyst | Not typically used | Lewis acid catalysts (ZnCl2, FeCl3, AlCl3, etc.) |

| Environmental impact | High waste, difficult purification | Low waste, environmentally friendly |

| Cost and raw material availability | Moderate to high | Low cost, readily available benzoyl chloride |

Summary and Recommendations

The preparation of this compound is best approached via the synthesis of 3-chloromethyl benzoic acid using the one-step Lewis acid catalyzed reaction of benzoyl chloride with paraformaldehyde in chlorinated solvents. This method offers superior safety, environmental, and economic advantages over traditional multi-step oxidation and chlorination routes.

For optimal results:

- Use anhydrous zinc chloride or ferric chloride as catalysts.

- Maintain reaction temperatures between 20-70 °C and pressures around 0.1-0.5 MPa under nitrogen.

- Employ chlorinated solvents free of oxygen, nitrogen, or sulfur atoms.

- Control molar ratios carefully: catalyst (0.05-0.5), benzoyl chloride (1), paraformaldehyde (1-1.5).

- Follow with appropriate amination steps to obtain this compound.

This approach ensures high purity, yield, and process safety, suitable for industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3-(Chloromethyl)phenyl)methanamine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, such as:

- Chloromethylation : Direct chloromethylation of benzylamine derivatives using chlorinating agents (e.g., SOCl₂ or ClCH₂OCH₃) under anhydrous conditions.

- Amination : Reductive amination of 3-(chloromethyl)benzaldehyde intermediates using NaBH₃CN or catalytic hydrogenation .

- Regioselectivity Control : Use of directing groups (e.g., nitro or methoxy) during electrophilic substitution to ensure proper positioning of the chloromethyl and amine groups .

- Data Table :

| Reaction Step | Optimal Conditions | Yield Range | Key By-Products |

|---|---|---|---|

| Chloromethylation | DCM, 0–5°C, 12h | 60–75% | Di-chlorinated isomers |

| Reductive Amination | NaBH₃CN, MeOH, RT | 40–55% | Unreacted aldehyde |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (δ 3.8–4.2 ppm for CH₂Cl; δ 1.5–2.5 ppm for CH₂NH₂) and ¹³C NMR confirm substituent positions .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 170.05) and HRMS for molecular formula validation .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl group influence reactivity in cross-coupling reactions?

- Methodology :

- The electron-withdrawing Cl atom stabilizes adjacent carbocations, enhancing electrophilic substitution at the para position. This is critical in Suzuki-Miyaura couplings, where Pd catalysts (e.g., Pd(PPh₃)₄) require precise stoichiometry to avoid over-functionalization .

- Contradiction Analysis : Conflicting reports on regioselectivity arise from solvent polarity (e.g., DMF vs. THF) altering transition-state stabilization .

Q. Why do structural analogs of this compound exhibit divergent biological activities?

- Methodology :

- Case Study : Analogs with trifluoromethyl or thiophene substituents (e.g., (3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine) show enhanced antimicrobial activity due to increased lipophilicity and target binding affinity .

- Data Table :

| Analog | Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|---|

| Parent | Cl, NH₂ | >100 | N/A |

| CF₃ analog | CF₃, NH₂ | 12.3 | CYP450 |

| Thiophene analog | S-heterocycle | 8.9 | Dihydrofolate reductase |

Q. How can conflicting stability data for this compound in aqueous solutions be resolved?

- Methodology :

- Degradation Pathways : Hydrolysis of the chloromethyl group to hydroxymethyl derivatives occurs at pH > 7.0, with t₁/₂ of 48h in PBS buffer.

- Mitigation : Storage at pH 4–6 (acetate buffer) and −20°C reduces degradation to <5% over 30 days .

Methodological Challenges and Solutions

Q. What strategies improve regioselectivity during the synthesis of halogenated derivatives?

- Approach :

- Use of bulky bases (e.g., LDA) to deprotonate specific positions and minimize steric hindrance during halogenation .

- Computational modeling (DFT) to predict activation energies for competing reaction pathways .

Q. How to address low yields in reductive amination steps?

- Optimization :

- Switch from NaBH₃CN to BH₃·THF for substrates sensitive to cyanide by-products.

- Add molecular sieves (3Å) to absorb water and shift equilibrium toward imine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.